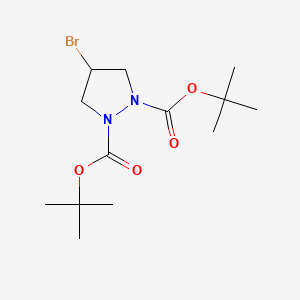![molecular formula C8H7BrO2S B2787525 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 1171926-76-3](/img/structure/B2787525.png)
4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a brominated derivative of 2,3-dihydrobenzo[b]thiophene 1,1-dioxide. This compound is characterized by the presence of a bromine atom at the 4-position of the thiophene ring, which significantly influences its chemical properties and reactivity. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Synthetic Routes and Reaction Conditions:
Rh-catalyzed Hydrogenation: One efficient method for synthesizing this compound involves the Rh-catalyzed hydrogenation of the corresponding dibromobenzothiophene dioxide. This reaction typically requires a rhodium catalyst, hydrogen gas, and an appropriate solvent such as ethanol or methanol.
Reduction of Dibromobenzothiophene Dioxide: Another approach involves the reduction of dibromobenzothiophene dioxide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: The industrial production of this compound often involves large-scale chemical reactors equipped with efficient catalysts and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are commonly used to enhance production efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as sulfones and sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydrobenzothiophene derivatives.
Substitution: Bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfones and sulfoxides.
Reduction Products: Dihydrobenzothiophene derivatives.
Substitution Products: Hydroxylated, aminated, or alkylated derivatives.
作用機序
Target of Action
It’s known that the compound is used in the synthesis of various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides .
Mode of Action
The compound is involved in Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides . This reaction affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . The possible hydrogen-bonding interaction between the substrate and the ligand may play an important role in achieving high reactivity and excellent enantioselectivity .
Result of Action
The result of the action of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is the successful development of various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . These compounds have significant applications in many biologically active compounds .
生化学分析
Biochemical Properties
The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . This indicates that 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide can interact with Rhodium (Rh) catalysts in biochemical reactions .
Cellular Effects
While specific cellular effects of this compound are not mentioned in the available literature, compounds of similar structure have been found to have significant applications in many biologically active compounds . These include inhibitors of tumor necrosis factor-α converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, selective estrogen receptor modulators, and potential HIV-1 reverse transcriptase inhibitors.
Molecular Mechanism
The molecular mechanism of action of this compound involves Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides . This process affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .
Temporal Effects in Laboratory Settings
The compound is used in the synthesis of various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides, suggesting it may have a stable structure suitable for these reactions .
Metabolic Pathways
The compound is involved in Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides .
科学的研究の応用
4-Bromo-2,3-dihydrobenzothiophene 1,1-dioxide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory agents, antidiabetic drugs, and enzyme inhibitors.
Biology: The compound is used in the study of biological processes, such as enzyme inhibition and receptor modulation.
Materials Science: It is utilized in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: It acts as a versatile building block for the synthesis of complex organic molecules.
類似化合物との比較
4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is unique due to its bromine substitution, which enhances its reactivity and stability compared to similar compounds. Some similar compounds include:
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chloro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
2,3-Dihydrobenzothiophene: A simpler analog without the dioxide group, exhibiting different chemical properties.
特性
IUPAC Name |
4-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-7-2-1-3-8-6(7)4-5-12(8,10)11/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGRJKLRZLDUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Ethyl(ethylsulfonyl)amino]benzoic acid](/img/structure/B2787443.png)
![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2787444.png)
![2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2787445.png)
![4-(morpholinosulfonyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2787446.png)

![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2787452.png)
![methyl 3-[4-(4-fluorobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2787454.png)
![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/new.no-structure.jpg)
![N-[(2-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2787456.png)


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2787463.png)

